molecular formula C14H20N4O2 B8424548 7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8424548
M. Wt: 276.33 g/mol
InChI Key: MVZXKSHHLOGLKN-UHFFFAOYSA-N
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Patent
US04818754

Procedure details

The title compound was prepared from 7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine* (2.5 g) and valeryl chloride by the general method of Example 4. The product obtained was purified by column chromatography as described for Example 4 and then partitioned between ethyl acetate and water, the aqueous layer being brought to pH 9 with 10% sodium hydroxide. The ethyl acetate layer was separated and the aqueous layer extracted with ethyl acetate (×3). The combined organic layers were dried (anhydrous sodium sulphate) and evaporated to dryness to give a pale yellow gum which on trituration with ether and washing the resulting solid with ethyl acetate/ether gave the title compound as a pale yellow solid (1.48 g, 41%), m.p. 117°-119°.
Name
7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]2[CH:12]=[N:13][NH:14][C:6]=12.[C:15](Cl)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]>>[C:15]([O:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]2[CH:12]=[N:13][NH:14][C:6]=12)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC1=C2C(=NC(=C1)C)C=NN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (anhydrous sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a pale yellow gum which on trituration with ether
WASH
Type
WASH
Details
washing the resulting solid with ethyl acetate/ether

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)(=O)OCCNC1=C2C(=NC(=C1)C)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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